NHS-PEG12-azide

Overview

Description

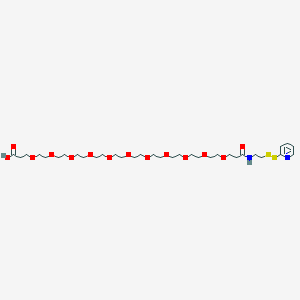

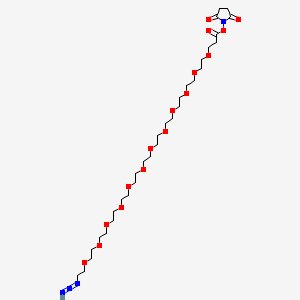

NHS-PEG12-azide is a useful research compound. Its molecular formula is C31H57N4O16+ and its molecular weight is 741.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality NHS-PEG12-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NHS-PEG12-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Protein Modification and Drug Delivery

NHS-PEG12-azide plays a crucial role in the modification of proteins and drug delivery systems. Martynenko-Makaev et al. (2018) demonstrated the use of NHS-PEG12-azide for controlled pegylation of proteins, highlighting its effectiveness in improving drug solubility, stability, and reducing immunogenicity (Martynenko-Makaev et al., 2018). Similarly, Strehin et al. (2010) utilized NHS-PEG12-azide in the development of a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel with potential applications in wound healing and regenerative medicine (Strehin et al., 2010).

2. Biomedical Applications

In the field of biomedical applications, NHS-PEG12-azide is used to enhance the properties of materials used in medical devices and therapies. Kim et al. (2009) reported its use in modifying poly(ethylene glycol) hydrogel surfaces to promote cell adhesion, which is essential for tissue engineering and regenerative medicine (Kim et al., 2009).

3. Bioconjugation and Hydrogel Development

NHS-PEG12-azide is vital in bioconjugation processes and hydrogel development. Sigen et al. (2017) described the synthesis of a hyperbranched PEG-based polymer with multiple NHS functional groups for bioconjugation with proteins like Bovine Serum Albumin (BSA), useful in hydrogel formation (Sigen et al., 2017). Manzi et al. (2017) developed self-assembled hydrogel nanoparticles based on amphiphilic derivatives of hyaluronic acid and riboflavin synthesized using NHS-PEG12-azide, which can be used for hydrophobic drug delivery (Manzi et al., 2017).

4. Enhancing Cell Interactions

NHS-PEG12-azide contributes to the development of materials that promote cell-material interactions. Browning et al. (2013) utilized acrylate-PEG-NHS, which includes NHS-PEG12-azide, to functionalize bioactive factors in PEG hydrogels, thereby enhancing cell adhesion and spreading (Browning et al., 2013).

5. Therapeutic Applications

In therapeutic applications, NHS-PEG12-azide has been used for the modification of erythrocyte membranes for the display of antibodies, as demonstrated by Ji et al. (2019). This modification has potential applications in removing antigens like TNFα from serum (Ji et al., 2019).

6. Nanotechnology and Imaging

In nanotechnology and imaging, NHS-PEG12-azide is utilized to develop novel imaging and drug delivery systems. Zhang et al. (2020) developed a tantalum oxide nanoparticle-based mass tag using NHS-PEG2k-N3 for mass cytometry immunoassays, illustrating its application in high-dimensional single-cell immunoassays (Zhang et al., 2020).

7. Synthesis and Characterization

NHS-PEG12-azide is also significant in the synthesis and characterization of functionalized materials. Crafts et al. (2016) discussed the use of NHS-PEG12-azide in the qualification and quantification of PEGylated biopharmaceuticals, emphasizing its role in improving the properties of biopharmaceuticals (Crafts et al., 2016).

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h32H,1-28H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWIYWXCECDXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57N4O16+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NHS-PEG12-azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

dimethylsilane](/img/structure/B8265933.png)

![5-[(4-methoxybenzyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B8265944.png)

![7-tert-Butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B8265958.png)

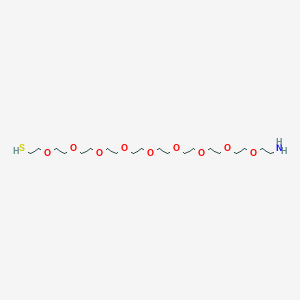

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265961.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265974.png)

![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)

![2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265989.png)